N-(3-piperazin-1-ylphenyl)methanesulfonamide
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Overview
Description
N-(3-piperazin-1-ylphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-piperazin-1-ylphenyl)methanesulfonamide typically involves the reaction of 3-(piperazin-1-yl)aniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-(piperazin-1-yl)aniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-piperazin-1-ylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-(3-piperazin-1-ylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antipsychotic and antimicrobial agent.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-piperazin-1-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(piperazin-1-yl)phenyl)methanesulfonamide
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-(3-piperazin-1-ylphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(3-piperazin-1-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)13-10-3-2-4-11(9-10)14-7-5-12-6-8-14/h2-4,9,12-13H,5-8H2,1H3 |
InChI Key |
XFLBZKFCELTANC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
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